Diastereomeric Resolution Differentiation: MPro 13b vs. 13b-K (Active Stereoisomer) Comparative Potency Data
Commercially supplied MPro 13b is a diastereomeric mixture. The pure (S,S,S)-diastereomer, designated 13b-K, exhibits an IC50 of 120 nM against recombinant SARS-CoV-2 Mpro [1]. In contrast, the unresolved MPro 13b mixture displays an IC50 of 670 nM (0.67 μM) against the same enzyme target [2]. The (R,S,S)-diastereomer, 13b-H, is nearly inactive and exhibits a distinct binding mode by crystallographic analysis [1].
| Evidence Dimension | SARS-CoV-2 Mpro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 120 nM (0.12 μM) for pure (S,S,S)-13b-K diastereomer |
| Comparator Or Baseline | MPro 13b unresolved mixture: 670 nM (0.67 μM); 13b-H (R,S,S)-diastereomer: nearly inactive |
| Quantified Difference | 5.6-fold greater potency for 13b-K relative to unresolved 13b mixture |
| Conditions | Recombinant SARS-CoV-2 Mpro enzyme inhibition assay |
Why This Matters
Procurement decisions must account for the stereochemical composition of the supplied material, as the unresolved mixture contains a substantially less potent diastereomer that reduces apparent activity by over 5-fold compared to the purified active stereoisomer.
- [1] Cooper MS, Zhang L, Ibrahim M, et al. Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease. J Med Chem. 2022;65(19):13328-13342. View Source
- [2] Zhang L, Lin D, Sun X, et al. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors. Science. 2020;368(6489):409-412. View Source
